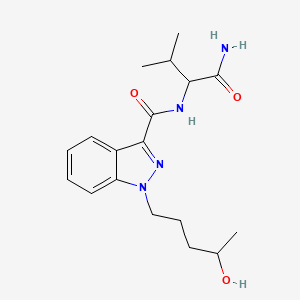
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AB-PINACA N-(4-hydroxypentyl) metabolite is a synthetic cannabinoid metabolite derived from AB-PINACA. This compound is structurally based on an indazole core and is known for its presence in illegal herbal products. It is detectable in both serum and urine, making it significant for forensic and research applications .
Wissenschaftliche Forschungsanwendungen
AB-PINACA N-(4-hydroxypentyl)-Metabolit wird hauptsächlich in der forensischen und toxikologischen Forschung verwendet. Sein Nachweis in biologischen Proben hilft bei der Identifizierung der Einnahme von synthetischen Cannabinoiden. Die Verbindung wird auch in der Massenspektrometrie für analytische Zwecke verwendet .
5. Wirkmechanismus
Der Wirkmechanismus von AB-PINACA N-(4-hydroxypentyl)-Metabolit beinhaltet seine Wechselwirkung mit Cannabinoid-Rezeptoren, insbesondere CB1 und CB2. Der Metabolit ahmt die Wirkungen von natürlichen Cannabinoiden nach, indem er an diese Rezeptoren bindet, was zu verschiedenen physiologischen und psychoaktiven Effekten führt .
Ähnliche Verbindungen:
ADB-PINACA N-(4-hydroxypentyl)-Metabolit: Ein Analog von AB-PINACA mit einem ähnlichen Hydroxylierungsprozess.
5-Fluor-AB-PINACA N-(4-hydroxypentyl)-Metabolit: Ein fluoriertes Analog mit ähnlichen Stoffwechselwegen.
AKB48 N-(4-hydroxypentyl)-Metabolit: Ein weiteres synthetisches Cannabinoid mit strukturellen Ähnlichkeiten.
Einzigartigkeit: AB-PINACA N-(4-hydroxypentyl)-Metabolit ist einzigartig aufgrund seiner spezifischen Hydroxylierung an der 4-Position der Pentylkette, die ihn von anderen synthetischen Cannabinoiden unterscheidet. Diese spezifische Modifikation ermöglicht seinen eindeutigen Nachweis in forensischen Anwendungen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of AB-PINACA N-(4-hydroxypentyl) metabolite involves the hydroxylation of the pentyl chain of AB-PINACA. The reaction typically requires specific conditions such as the presence of human liver microsomes or hepatocytes to facilitate the hydroxylation process .
Industrial Production Methods: the synthesis would likely involve controlled laboratory conditions to ensure the purity and stability of the compound .
Types of Reactions:
Reduction and Substitution: These reactions are less common for this metabolite but may occur under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Human liver microsomes or hepatocytes are commonly used to facilitate the hydroxylation process.
Major Products:
Wirkmechanismus
The mechanism of action for AB-PINACA N-(4-hydroxypentyl) metabolite involves its interaction with cannabinoid receptors, particularly CB1 and CB2. The metabolite mimics the effects of natural cannabinoids by binding to these receptors, leading to various physiological and psychoactive effects .
Vergleich Mit ähnlichen Verbindungen
ADB-PINACA N-(4-hydroxypentyl) metabolite: An analog of AB-PINACA with a similar hydroxylation process.
5-fluoro AB-PINACA N-(4-hydroxypentyl) metabolite: A fluorinated analog with similar metabolic pathways.
AKB48 N-(4-hydroxypentyl) metabolite: Another synthetic cannabinoid with structural similarities.
Uniqueness: AB-PINACA N-(4-hydroxypentyl) metabolite is unique due to its specific hydroxylation at the 4-position of the pentyl chain, which distinguishes it from other synthetic cannabinoids. This specific modification allows for its distinct detection in forensic applications .
Eigenschaften
Molekularformel |
C18H26N4O3 |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)indazole-3-carboxamide |
InChI |
InChI=1S/C18H26N4O3/c1-11(2)15(17(19)24)20-18(25)16-13-8-4-5-9-14(13)22(21-16)10-6-7-12(3)23/h4-5,8-9,11-12,15,23H,6-7,10H2,1-3H3,(H2,19,24)(H,20,25) |
InChI-Schlüssel |
FKWGAWHIQBKZHO-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC(C)O |
Kanonische SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC(C)O |
Synonyme |
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indazole-3-carboxamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



